2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
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Overview
Description
2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C21H19BrN6O3S. This compound is notable for its unique structure, which includes a bromophenyl group, a triazole ring, and an acetohydrazide moiety. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on calcium carbonate (Pd/CaCO3) and copper iodide (CuI) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Often performed in alcohol solvents at room temperature.
Substitution: Carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and bromophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting microbial growth and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-(4-chlorophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
- 2-[[5-(4-fluorophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
- 2-[[5-(4-iodophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Uniqueness
The uniqueness of 2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide lies in its bromophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different halogen substitutions, the bromine atom enhances its reactivity and potential biological activity .
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5OS/c1-9(2)7-20-13(10-3-5-11(15)6-4-10)18-19-14(20)22-8-12(21)17-16/h3-6H,1,7-8,16H2,2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJYYLXMQWABPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386874 |
Source
|
Record name | ST50085799 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5899-50-3 |
Source
|
Record name | ST50085799 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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